Enhanced Hydrophilicity Compared to Non-Oxygenated Tetrahydrofuran Analogs
The target compound exhibits significantly lower lipophilicity (XLogP3 = 0.3 ) compared to its non-oxygenated structural analog, 3-(Tetrahydrofuran-3-yl)propanenitrile (CAS 16237-62-0), for which the estimated logP is approximately 1.5-2.0 (class-level inference based on similar structures) . This 5- to 7-fold difference in logP translates to a marked increase in aqueous solubility and compatibility with polar reaction media.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | 0.3 (XLogP3) |
| Comparator Or Baseline | 3-(Tetrahydrofuran-3-yl)propanenitrile: ~1.5-2.0 (estimated) |
| Quantified Difference | ~5- to 7-fold lower logP (more hydrophilic) |
| Conditions | Calculated logP (XLogP3) vs. estimated logP for comparator |
Why This Matters
This difference is critical for applications requiring specific solubility profiles or for reactions in aqueous or polar aprotic solvents, directly influencing reaction yield and purification strategies.
